molecular formula C25H25N5O3 B2673460 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)propanamide CAS No. 1172808-86-4

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)propanamide

Cat. No.: B2673460
CAS No.: 1172808-86-4
M. Wt: 443.507
InChI Key: CKGGFMJSWSCTSV-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining pyrazole, pyrimidine, and phenoxyphenyl moieties, which may contribute to its diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable diketone, such as acetylacetone, and reacting it with hydrazine hydrate to form the pyrazole core.

    Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized by reacting an appropriate β-keto ester with urea under acidic conditions.

    Coupling Reactions: The pyrazole and pyrimidine intermediates are then coupled using a suitable linker, often involving amide bond formation through condensation reactions.

    Final Assembly: The phenoxyphenyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow reactors to improve scalability and safety.

    Purification: Employing advanced purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and pyrimidine rings.

    Reduction: Reduction reactions may target the carbonyl groups in the pyrimidine ring.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the phenoxyphenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Enzyme Inhibition: Possible applications as an inhibitor of specific enzymes due to its unique structure.

    Protein Binding: Studied for its ability to bind to proteins and alter their function.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interfere with cellular pathways.

    Diagnostics: Used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Employed in the synthesis of complex drug molecules.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to:

    Bind to Active Sites: Inhibit enzyme activity by occupying the active site.

    Modulate Receptors: Alter receptor function by binding to allosteric sites.

    Interfere with DNA: Disrupt DNA replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)propanamide: Lacks the pyrimidine ring, potentially altering its biological activity.

    3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)propanamide: Similar structure but without the dimethyl groups on the pyrazole ring.

Uniqueness

The presence of both pyrazole and pyrimidine rings, along with the phenoxyphenyl group, makes 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)propanamide unique. This combination of structural features may confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-(4-phenoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-16-15-24(32)28-25(26-16)30-18(3)22(17(2)29-30)13-14-23(31)27-19-9-11-21(12-10-19)33-20-7-5-4-6-8-20/h4-12,15H,13-14H2,1-3H3,(H,27,31)(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGGFMJSWSCTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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